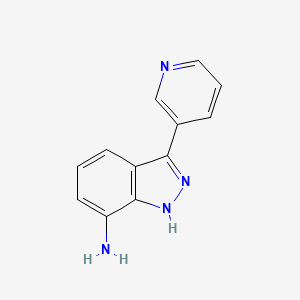![molecular formula C17H24N2O B7843995 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone](/img/structure/B7843995.png)
2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is part of the spirocyclic class of molecules, which are known for their unique three-dimensional structures and potential in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone typically involves the formation of the spirocyclic core followed by the introduction of the p-tolyl group. One common synthetic route includes the cyclization of a suitable diamine precursor with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic core. The p-tolyl group is then introduced via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts acylation.
化学反应分析
Types of Reactions
2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the p-tolyl group or the spirocyclic core using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or aminated derivatives.
科学研究应用
2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
作用机制
The mechanism of action of 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 9-(6-(Dimethylamino)pyrimidin-4-yl)-4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-1,4,9-triazaspiro[5.5]undecan-2-one
Uniqueness
2,8-Diazaspiro[55]undecan-2-yl(p-tolyl)methanone is unique due to its specific spirocyclic structure and the presence of the p-tolyl group, which can confer distinct biological activity and chemical reactivity compared to other similar compounds
属性
IUPAC Name |
2,8-diazaspiro[5.5]undecan-2-yl-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14-4-6-15(7-5-14)16(20)19-11-3-9-17(13-19)8-2-10-18-12-17/h4-7,18H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNFOPPMQLZHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

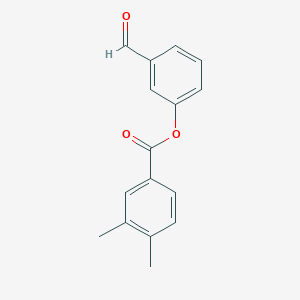
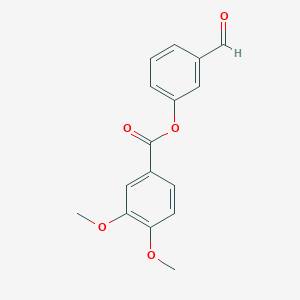
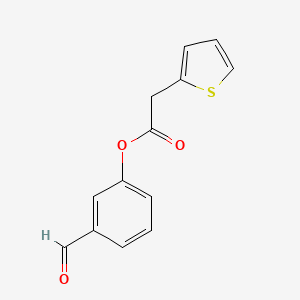
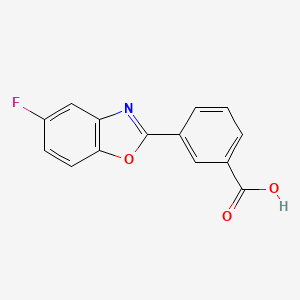
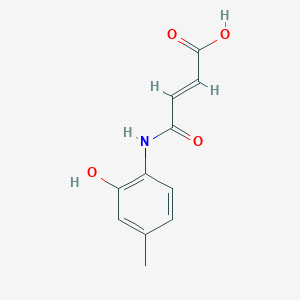
![N-[2-(4-aminophenoxy)ethyl]-N-methylacetamide](/img/structure/B7843953.png)
![1-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B7843957.png)
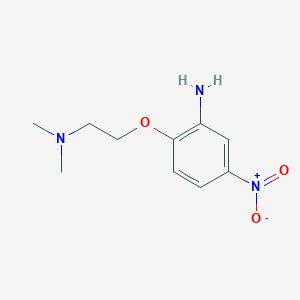
![2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7843981.png)
![(3-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843985.png)
![(2-Fluorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7843992.png)
![2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone](/img/structure/B7844000.png)
